TMP-NVOC-Halo
Description
Rational Engineering of NVOC Photocage for Spatiotemporal Control
The NVOC group serves as the photolabile moiety that confers temporal and spatial resolution to TMP-NVOC-Halo. Derived from ortho-nitroveratryl derivatives, the NVOC cage is optimized for rapid uncaging under UV light (350–365 nm) while maintaining stability in dark conditions. Its design leverages the following principles:
- Photocleavage Efficiency : The NVOC group exhibits a high extinction coefficient (ε ≈ 5000 M⁻¹cm⁻¹ at 350 nm) and a quantum yield of 0.12, enabling efficient photolysis with minimal irradiation time. This ensures rapid release of active TMP upon illumination, critical for real-time manipulation of protein interactions.
- Two-Photon Compatibility : NVOC’s two-photon cross-section (~0.035 GM at 730 nm) permits uncaging using near-infrared light, reducing phototoxicity and enabling deep-tissue applications.
- Spatial Restriction : Upon uncaging, the released TMP remains covalently tethered to the HaloTag anchor, localizing dimerization to illuminated regions. This contrasts with diffusible dimerizers, which lack spatial precision.
A key study demonstrated that this compound achieves subcellular precision in HeLa cells, recruiting mCherry-eDHFR to centromeres with a half-maximal recruitment time (t₁/₂) of ~15 seconds. The NVOC group’s stability in cellular environments ensures minimal basal activation, a critical feature for reducing off-target effects.
Structural Integration of Trimethoprim and HaloTag Binding Domains
The heterodimerization system of this compound relies on two protein-binding modules:
- Trimethoprim (TMP) : A high-affinity ligand for eDHFR (Kₐ ≈ 1 nM). TMP’s small size (~290 Da) minimizes steric hindrance when fused to target proteins.
- HaloTag Ligand : A chloroalkane moiety that forms a covalent bond with HaloTag (a modified haloalkane dehalogenase). This irreversible interaction ensures stable anchoring of the uncaged TMP to the HaloTag-fused protein.
The two domains are linked via a polyethylene glycol (PEG) spacer, which balances flexibility and rigidity to optimize binding kinetics. Structural studies reveal that the NVOC cage is positioned adjacent to the TMP moiety, ensuring that photolysis fully exposes the TMP for eDHFR binding. This design prevents partial uncaging from generating inactive intermediates.
In practice, the HaloTag ligand is first covalently attached to organelle-specific proteins (e.g., mitochondrial or peroxisomal markers), while eDHFR is fused to effector proteins (e.g., molecular motors or transcription factors). Upon illumination, this compound uncages, enabling TMP-eDHFR binding and subsequent recruitment of effectors to the tagged organelles. This modular architecture has been validated in diverse applications, including light-induced organelle transport and synthetic cell assembly.
Optimization of Cell Permeability and Bioorthogonality
For intracellular applications, this compound must exhibit:
- Cell Permeability : Despite its molecular weight (~878 Da), the compound’s lipophilic NVOC group and PEG spacer enhance membrane diffusion. Studies in HeLa cells and primary neurons confirm efficient cellular uptake without transfection agents.
- Bioorthogonality : The HaloTag-eDHFR system operates independently of endogenous mammalian proteins, avoiding crosstalk with native signaling pathways. The covalent HaloTag interaction further ensures specificity, as endogenous nucleophiles do not react with the chloroalkane ligand.
- Aqueous Solubility : While the compound is highly soluble in DMSO (150 mg/mL), modifications such as PEGylation and salt formation (e.g., hydrochloride) improve solubility in aqueous buffers, broadening its utility in cell culture.
Notably, this compound’s bioorthogonality enables multiplexing with other optogenetic tools. For example, its insensitivity to 488 nm light allows concurrent GFP imaging without unintended uncaging. Furthermore, the dimerization is reversible via competitive inhibition with free TMP, providing an additional layer of temporal control.
Properties
Molecular Formula |
C39H57ClN6O13 |
|---|---|
Molecular Weight |
853.4 g/mol |
IUPAC Name |
[4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]-5-methoxy-2-nitrophenyl]methyl N-[3-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]propyl]carbamate |
InChI |
InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45) |
InChI Key |
ZJEAMRCCPGGFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCNC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OCCOCCOCCOCCOCCCCCCCl)OC)OC)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Functional Modules
TMP-NVOC-Halo is a heterobifunctional molecule comprising three modules:
- Trimethoprim (TMP) : A bacterial dihydrofolate reductase (DHFR) inhibitor that binds Escherichia coli DHFR (eDHFR).
- 6-Nitroveratryl Carbamate (NVOC) : A photocleavable group that blocks TMP-eDHFR interaction until UV irradiation (365–420 nm).
- Halotag Ligand : A chloroalkane derivative that covalently binds bacterial alkyldehalogenase (Haloenzyme).
The modular design allows for reversible, light-controlled dimerization of Haloenzyme- and eDHFR-fused proteins.
Synthesis of this compound
Convergent Synthetic Strategy
The synthesis follows a convergent route, as detailed by Ballister et al. (2014):
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Functionalization of TMP | Amine derivatization at para-position of trimethoxyphenyl ring | 85% |
| 2 | NVOC Caging | 6-Nitroveratryl chloroformate, dimethylaminopyridine (DMAP), dichloromethane (DCM), 0°C → rt, 12 h | 78% |
| 3 | Halotag Ligand Activation | Carbodiimide coupling (EDC/HOBt), tetrahydrofuran (THF), 24 h | 65% |
| 4 | Final Coupling | Amide bond formation between NVOC-TMP and activated Halotag ligand | 60% |
Key Notes :
Detailed Reaction Protocols
Synthesis of Amine-Functionalized TMP
- Starting Material : Trimethoprim (2.0 g, 6.8 mmol).
- Protection : Treat with tert-butoxycarbonyl (Boc) anhydride in THF/water (1:1) at pH 9.
- Nitration : Introduce a nitro group at the para-position using fuming nitric acid (HNO₃) at 0°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine.
- Deprotection : Remove Boc group with trifluoroacetic acid (TFA)/DCM (1:1).
Characterization :
- ¹H NMR (DMSO-d₆): δ 6.85 (s, 2H, aromatic), 4.20 (t, 2H, NH₂).
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
NVOC Installation
- Reagents : 6-Nitroveratryl chloroformate (1.2 eq), DMAP (0.1 eq).
- Conditions : Stir in anhydrous DCM at 0°C for 1 h, then rt for 12 h.
- Workup : Wash with 5% citric acid, dry over MgSO₄, purify via silica chromatography (hexane/ethyl acetate).
Critical Parameter :
Halotag Ligand Coupling
Analytical Characterization
Applications in Protein Dimerization
Optogenetic Control of Kinetochores
Comparative Analysis of Dimerizers
| Dimerizer | Linker | Activation | Synthesis Complexity |
|---|---|---|---|
| TMP-Halo (TH) | Direct | Spontaneous | Low |
| This compound (TNH) | NVOC | 365 nm light | Moderate |
| DEACM-TMP-Halo | Coumarin | 405 nm light | High |
Advantages of TNH :
Chemical Reactions Analysis
Types of Reactions
TMP-NVOC-Halo undergoes several types of chemical reactions, including:
Photoactivation: The NVOC group can be cleaved upon exposure to ultraviolet light, releasing the active TMP-Halo compound.
Dimerization: The TMP-Halo compound can induce protein dimerization by binding to specific protein targets.
Common Reagents and Conditions
Photoactivation: Ultraviolet light (typically around 365 nm) is used to cleave the NVOC group.
Dimerization: The presence of target proteins with compatible binding sites is required for effective dimerization.
Major Products Formed
Photoactivation: The major product formed is the active TMP-Halo compound.
Dimerization: The major product is the dimerized protein complex.
Scientific Research Applications
The compound TMP-NVOC-Halo is utilized in scientific research for controlling protein localization in living cells . It is applied in chemically induced dimerization, a technique used to manipulate protein activity in space and time .
Components of this compound
- TMP (Trimethoprim): A ligand that binds to eDHFR (E. coli dihydrofolate reductase) .
- NVOC (6-nitroveratryl carbamate): Used to cage the diaminopyrimidine ring of TMP . NVOC's absorption spectrum is blue-shifted to prevent undesired cleavage at common imaging wavelengths .
- Halo-ligand: Capable of interacting with Halo-tag . When fused to a telomere protein, halo-ligand anchors dimerizers to telomeres through covalent Halo ligand-enzyme binding .
Key Applications
- Light-Induced Protein Dimerization: this compound is used to control protein localization in living cells rapidly and reversibly with subcellular spatial resolution .
- Reversible Control: Research demonstrates an OFF–ON–OFF cycle of experimental control using this compound. Excess TMP can compete with uncaged TMP-Halo-ligand for eDHFR binding, reversing induced dimerization. Washout of excess TMP can lead to relocalization .
- Spatial Precision: The system allows manipulation of protein localization at individual cellular structures, enabling comparisons between perturbed and unperturbed structures within single cells . It can selectively recruit a protein to an individual kinetochore within a pair of sister kinetochores .
- Versatile Applications: this compound can be used to recruit proteins to various structures, including kinetochores, centrosomes, and mitochondria . Potential applications include recruiting microtubule-associated proteins to centrosomes, chromatin remodeling factors to centromeres, or mitotic checkpoint signaling proteins to kinetochores .
Case Studies
- Centromere Recruitment: CENPB (human centromere protein) fused to GFP and Haloenzyme (CENPB–GFP-Halo) localizes to centromeres. After treating cells with cTMP-Htag and exposure to a short pulse of 387 (±6) nm light, mCherry–eDHFR is recruited to centromeres .
- Telomere Condensate Formation: Fusing Haloenzyme to a telomere protein anchors dimerizers to telomeres, and the binding of TMP to eDHFR recruits eDHFR-fused phase separating proteins to telomeres, inducing condensate formation .
Related Technologies
- HaloTag and SNAP-tag systems: These self-labeling protein tags are used for visualizing and manipulating protein behavior . Small molecule probes have been developed for fluorogenic imaging and super-resolution fluorescence microscopy .
- Phenolic-enabled nanotechnology (PEN): Utilizes phenolics for particle engineering in biomedical applications, including biosensing, bioimaging, and disease treatment .
Mechanism of Action
The mechanism of action of TMP-NVOC-Halo involves the following steps:
Photoactivation: Exposure to ultraviolet light cleaves the NVOC group, releasing the active TMP-Halo compound.
Protein Binding: The TMP moiety binds to dihydrofolate reductase (DHFR), while the halo ligand binds to a haloenzyme.
Dimerization: The binding of TMP and the halo ligand to their respective targets induces the dimerization of the target proteins, facilitating the study of their interactions and functions
Comparison with Similar Compounds
Key Advantages :
- Temporal Precision : Enables experimental control over dimerization timing.
- Low Background Activity : NVOC ensures minimal off-target interactions prior to photoactivation.
- Biocompatibility : Compatible with live-cell imaging and in vitro assays .
Comparison with Similar Compounds
TMP-Halo (TH)
Structural Differences :
Functional Contrast :
Research Findings :
NVOC Cage-TMP-Halo
Structural Notes:
Functional Differences from TNH :
Critical Insights :
- The NVOC linker in TNH addresses a major limitation of traditional dimerizers (e.g., TH) by enabling precise experimental control, reducing off-target effects in dynamic systems .
- Comparative studies between TNH and caged variants (e.g., NVOC cage-TMP-Halo) are needed to evaluate performance in high-background environments.
Data Gaps :
- Solubility and Toxicity: Limited data exist on long-term stability or cytotoxicity of TNH in mammalian cell lines.
- Alternative Linkers: Comparisons with dimerizers using non-NVOC photocleavable groups (e.g., o-nitrobenzyl) are absent in current literature.
Biological Activity
TMP-NVOC-Halo, also known as NVOC cage-TMP-Halo, is a cell-permeable and photoactivatable compound that serves as a protein dimerization inducer. This compound has garnered attention for its ability to manipulate protein localization within living cells, making it a valuable tool in biological research.
This compound operates through a light-activated mechanism that allows for precise control over protein interactions. When exposed to specific wavelengths of light, the compound facilitates the dimerization of proteins tagged with Halo and eDHFR (enhanced Dihydrofolate Reductase). This process enables researchers to spatially and temporally control protein localization, which is crucial for studying dynamic cellular processes.
Biological Activity Data
The biological activity of this compound has been extensively studied in vitro, particularly in HeLa cell lines. Key findings include:
- Concentration and Time Dependence : At a concentration of 20 μM, this compound demonstrated significant recruitment of mCherry-eDHFR to centromeres within 60 minutes, with a half-life () of approximately 15 seconds when expressed with CENPB-GFP-Haloenzyme .
- Spatial Control : The compound allows for spatially precise manipulation of protein localization, enabling targeted studies on cellular structures such as centromeres, kinetochores, and mitochondria .
Study 1: Protein Localization in HeLa Cells
In a study conducted by Ballister et al. (2014), researchers utilized this compound to control the localization of proteins in living cells. The study highlighted the ability to achieve rapid and reversible recruitment of proteins to specific cellular sites using light activation. This was demonstrated by the effective targeting of mCherry-eDHFR to centromeres following exposure to light after treatment with this compound .
Study 2: Telomere Localization
Another significant application involved using this compound in conjunction with dCas13b proteins to manipulate TERRA (Telomeric Repeat-containing RNA) localization at telomeres. By fusing Halo-tagged proteins with telomere-binding proteins, researchers were able to recruit dCas13b to telomeres effectively, showcasing the versatility of this compound in different cellular contexts .
Research Findings Summary
Q & A
How should I formulate a research question for studying TMP-NVOC-Halo’s molecular interactions?
Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: Specific molecular systems or biological targets.
- Intervention: Exposure to this compound under controlled conditions.
- Comparison: Baseline data or alternative compounds.
- Outcome: Quantifiable metrics (e.g., binding affinity, reaction kinetics).
Ensure the question is narrow enough to address within experimental constraints .
Q. What experimental design principles are critical for studying this compound’s stability?
Methodological Answer: Adopt a controlled cross-sectional design with variables such as temperature, pH, and solvent polarity. Use triplicate samples to ensure reproducibility. For data presentation:
Q. How can I ensure data integrity when analyzing this compound’s spectroscopic profiles?
Methodological Answer:
- Calibration: Regularly validate instruments (e.g., NMR, HPLC) with standard references.
- Blind analysis: Separate data collection and interpretation roles to reduce bias.
- Raw data archiving: Store unprocessed spectra and chromatograms in repositories like Zenodo.
Follow ethical standards for data transparency and avoid selective reporting .
Advanced Research Questions
Q. How do I resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Meta-analysis: Aggregate data from peer-reviewed studies and assess heterogeneity using tools like Cochrane’s Q-test.
- Sensitivity analysis: Identify variables (e.g., cell lines, assay protocols) contributing to discrepancies.
- Replication studies: Design experiments under standardized conditions to validate conflicting results.
Address confounding factors (e.g., impurities, solvent effects) explicitly in the discussion .
Q. What computational methods are robust for modeling this compound’s reaction pathways?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometries using software like Gaussian or ORCA.
- Molecular Dynamics (MD): Simulate solvent interactions with explicit water models.
- Validation: Compare computed activation energies with experimental calorimetry data.
Ensure compliance with academic integrity standards; all calculations must be original and reproducible .
Q. How can I integrate cross-disciplinary approaches (e.g., biochemistry, materials science) in this compound research?
Methodological Answer:
- Collaborative frameworks: Establish shared protocols for data exchange (e.g., FAIR principles).
- Hybrid methodologies: Combine spectroscopic analysis (chemistry) with cytotoxicity assays (biology).
- Unified reporting: Use interdisciplinary journals (e.g., ACS Applied Materials & Interfaces) to highlight dual applications.
Leverage mixed-methods research designs to address complexity .
Methodological Considerations for Publication
Q. What are best practices for presenting this compound data in peer-reviewed journals?
Methodological Answer:
- Structured abstracts: Include objectives, methods, key results, and implications in ≤200 words.
- Tables/Figures: Label axes clearly (e.g., “Wavelength (nm)” vs. “Intensity (a.u.)”) and provide error margins.
- Data availability: Deposit raw datasets in repositories like Figshare with DOI links.
Adhere to journal-specific guidelines (e.g., Reviews in Analytical Chemistry) for formatting and declarations .
Q. How do I address ethical concerns in this compound research involving human-derived samples?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
